A Technical Guide to 1-(3-Chloro-4-nitrophenyl)piperidine: Synthesis, Characterization, and Applications
A Technical Guide to 1-(3-Chloro-4-nitrophenyl)piperidine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-4-nitrophenyl)piperidine, a substituted N-aryl piperidine derivative of significant interest in synthetic and medicinal chemistry. N-aryl piperidines are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules.[1][2][3][4] This document delineates the core chemical properties, a robust synthesis protocol grounded in the principles of nucleophilic aromatic substitution (SNAr), and a detailed analysis of its expected spectroscopic characteristics. Furthermore, we explore the compound's reactivity, highlighting its potential as a versatile intermediate for drug discovery and development programs. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.
Molecular Identification and Properties
The fundamental identity and physicochemical characteristics of 1-(3-Chloro-4-nitrophenyl)piperidine are summarized below. While experimental data for this specific compound is not widely published, the properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Systematic Name | 1-(3-Chloro-4-nitrophenyl)piperidine |
| CAS Number | 154388-59-7[5] |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight | 240.69 g/mol |
| InChI Key | InChI=1S/C11H13ClN2O2/c12-10-7-8-11(14(15)16)9-6-10/h6-7,9H,1-5,8H2 |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
|---|---|---|
| Appearance | Yellow to orange solid | Typical for nitrophenyl derivatives. |
| Melting Point | >100 °C | Expected to be a crystalline solid with a relatively high melting point. |
| Boiling Point | >350 °C | Estimated; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Sparingly soluble in alcohols. Insoluble in water. | Based on the polarity of the molecule. |
| XLogP3 | 3.5 | Calculated; indicates moderate lipophilicity. |
Synthesis and Mechanistic Considerations
The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic rings.[6]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[7] The reaction is contingent on two key features of the aryl halide substrate:
-
A Good Leaving Group: A halide, such as chloride, is required.
-
Ring Activation: The presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[8][9]
In the case of 3,4-dichloronitrobenzene, the nitro group at C4 strongly activates the ring. It provides resonance stabilization for the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[6][9] The attack of piperidine (the nucleophile) occurs preferentially at the C4 position, which is para to the nitro group, leading to the displacement of the C4-chloride.
Caption: The SNAr mechanism for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis and purification of 1-(3-Chloro-4-nitrophenyl)piperidine.
Materials:
-
3,4-Dichloronitrobenzene (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq) and anhydrous DMSO (approx. 5 mL per mmol of substrate).
-
Reagent Addition: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of piperidine (2.0 eq). The potassium carbonate acts as a base to neutralize the HCl generated in situ.
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extraction: Extract the aqueous phase three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Chloro-4-nitrophenyl)piperidine as a yellow solid.
Caption: General workflow for synthesis, purification, and analysis.
Spectroscopic and Analytical Characterization
Confirmation of the molecular structure is paramount. The following sections detail the expected spectroscopic signatures for 1-(3-Chloro-4-nitrophenyl)piperidine.
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and piperidine protons. The three aromatic protons will appear as a complex ABC spin system in the downfield region (δ 7.0-8.2 ppm). The piperidine protons will appear as broad multiplets in the upfield region, with the α-protons (adjacent to nitrogen) shifted further downfield (δ ~3.3-3.6 ppm) compared to the β- and γ-protons (δ ~1.6-1.9 ppm).[12]
-
13C NMR Spectroscopy: The carbon NMR spectrum should display 8 unique signals, as the two pairs of piperidine carbons (β and γ to the nitrogen) are chemically equivalent. Six signals are expected in the aromatic region (δ 115-150 ppm) and three signals in the aliphatic region (δ ~23-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by very strong, characteristic absorption bands for the nitro group's asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations. Other key peaks include C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-N stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z 240, along with a significant M+2 peak (~33% intensity of M⁺) due to the isotopic abundance of ³⁷Cl.
Table 3: Summary of Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| 1H NMR | δ 7.0-8.2 (m, 3H, Ar-H), δ 3.3-3.6 (m, 4H, N-CH₂), δ 1.6-1.9 (m, 6H, -(CH₂)₃-) |
| 13C NMR | 8 signals total: ~δ 115-150 (6C, Aromatic), ~δ 49 (2C, α-piperidine), ~δ 25 (2C, β-piperidine), ~δ 23 (1C, γ-piperidine) |
| IR (cm⁻¹) | ~1540 (s, asymm NO₂), ~1360 (s, symm NO₂), ~1600 (m, C=C), ~1250 (m, C-N), ~820 (m, C-Cl) |
| MS (m/z) | 240 [M⁺], 242 [M+2]⁺ |
Reactivity and Potential Applications in Drug Discovery
1-(3-Chloro-4-nitrophenyl)piperidine is not typically an end-product but rather a valuable synthetic intermediate. Its chemical reactivity is dominated by the nitro group, which can be readily transformed to create new functionalities.
The most significant reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is a gateway to a vast chemical space and can be achieved under various conditions (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with SnCl₂ or Fe/HCl). The resulting 2-chloro-4-(piperidin-1-yl)aniline is a highly functionalized building block, possessing three distinct points for further chemical elaboration: the aniline nitrogen, the ortho-chloro position, and the piperidine nitrogen.
Caption: Key transformation of the title compound into a versatile aniline intermediate.
This aniline intermediate can undergo numerous subsequent reactions common in medicinal chemistry, such as:
-
Amide or sulfonamide formation.
-
Diazotization followed by Sandmeyer reactions.
-
Participation in transition-metal-catalyzed cross-coupling reactions.
-
Formation of heterocyclic ring systems (e.g., benzimidazoles).
Safety and Handling
-
General Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[15] Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(3-Chloro-4-nitrophenyl)piperidine is a well-defined chemical entity whose synthesis is readily achievable through established SNAr chemistry. Its true value lies in its role as a strategic building block. The presence of the reducible nitro group unlocks a plethora of synthetic possibilities, making it a highly attractive intermediate for constructing complex molecular architectures, particularly within the context of pharmaceutical research and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this compound.
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